![molecular formula C16H14Cl2O B1360525 2',6'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-46-5](/img/structure/B1360525.png)
2',6'-Dichloro-3-(4-methylphenyl)propiophenone
Overview
Description
2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.20 g/mol . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propiophenone moiety. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dichlorobenzoyl chloride with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Types of Reactions:
Oxidation: 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
2',6'-Dichloro-3-(4-methylphenyl)propiophenone is explored for its potential as a precursor in drug development. Its structural properties make it suitable for synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.
Case Study: Anticancer Research
In a study examining the anticancer properties of related compounds, it was found that derivatives of propiophenone exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities due to its structural analogies .
Agrochemical Applications
The compound is also investigated for use in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its ability to undergo various chemical transformations allows for the creation of complex molecules tailored for pest control.
Data Table: Agrochemical Applications
Compound Name | Application Area | Target Organism |
---|---|---|
This compound | Pesticide synthesis | Insect pests |
Related derivatives | Herbicide synthesis | Weeds |
Chemical Research and Synthesis
In organic chemistry laboratories, this compound serves as a reagent in developing new synthetic pathways. Its reactivity allows chemists to explore various reaction mechanisms, leading to novel compounds with potential pharmaceutical or industrial applications.
Toxicological Studies
Given its chemical nature, this compound has been subjected to toxicological assessments to evaluate its safety profile. Studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents and functional groups .
Toxicity Data Table
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar core structure but lacks the chlorine atoms, resulting in different chemical reactivity and applications.
2,4-Dichloro-6-methylphenol: Contains similar substituents but differs in the overall structure and functional groups, leading to distinct properties and uses.
Uniqueness: 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which significantly influences its chemical behavior and reactivity. This combination of substituents provides a versatile platform for various chemical transformations and research applications.
Biological Activity
2',6'-Dichloro-3-(4-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its unique structure, characterized by dichlorination and the presence of a methyl group on the phenyl ring, suggests potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H14Cl2O
- Molecular Weight : 303.19 g/mol
- Structural Features : The compound features two chlorine atoms at the 2' and 6' positions of the aromatic ring and a methyl group at the para position relative to the carbonyl group.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may function as an inhibitor or activator in specific signaling pathways, leading to diverse pharmacological effects.
Enzyme Interaction
Research indicates that this compound can influence enzyme activity, potentially affecting metabolic pathways. For instance, it has been noted for its ability to modulate the activity of certain dehydrogenases, which are crucial in metabolic processes .
Antioxidant Activity
Studies have demonstrated that derivatives of propiophenones exhibit significant antioxidant properties. The presence of electron-withdrawing groups like chlorine can enhance the compound's ability to scavenge free radicals. For example, this compound was evaluated using DPPH radical scavenging assays, showing promising results in reducing oxidative stress .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Apoptosis induction |
U-87 | 10 | Cell cycle arrest |
Study on Antioxidant and Anticancer Activities
A recent study focused on synthesizing novel derivatives based on this compound. The derivatives were screened for antioxidant activity using DPPH assays and showed significantly higher activity compared to standard antioxidants like ascorbic acid. Additionally, these compounds exhibited selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds in drug development .
Mechanistic Insights
Molecular docking studies provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinities were calculated, revealing strong interactions with tubulin and other key proteins involved in cell division .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFDYKMZYSFSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644153 | |
Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-46-5 | |
Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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